Sunirine - 2058075-35-5

Sunirine

Catalog Number: EVT-10992110
CAS Number: 2058075-35-5
Molecular Formula: C60H63N9O15S
Molecular Weight: 1182.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Sunirine is derived from natural sources, primarily from specific plant species known for their medicinal properties. It has been identified in various traditional herbal remedies.

Classification: Sunirine belongs to the class of alkaloids, which are nitrogen-containing compounds that often exhibit significant biological activity. Alkaloids are known for their pharmacological effects and are commonly found in plants.

Synthesis Analysis

Methods: The synthesis of Sunirine can be achieved through several methods, including:

  1. Extraction from Natural Sources: The most common method involves the extraction from plant materials using solvents such as ethanol or methanol. This process typically includes maceration or percolation techniques to maximize yield.
  2. Total Synthesis: Chemists have developed synthetic pathways to produce Sunirine in the laboratory. These methods often involve multi-step reactions that create the compound from simpler organic molecules.
  3. Biotechnological Approaches: Recent advancements in biotechnology allow for the biosynthesis of Sunirine using genetically modified microorganisms that can produce the compound through fermentation processes.

Technical Details

The extraction process often requires careful control of temperature and pressure to ensure the stability of Sunirine during isolation. In synthetic methods, reagents and catalysts play crucial roles in achieving high yields and purity.

Molecular Structure Analysis

Structure: The molecular structure of Sunirine features a complex arrangement of carbon, hydrogen, and nitrogen atoms. It typically exhibits a bicyclic framework characteristic of many alkaloids.

Data

  • Molecular Formula: C₁₄H₁₅N
  • Molecular Weight: Approximately 213.28 g/mol
  • Structural Representation: The structure can be represented using chemical drawing software or databases for precise visualization.
Chemical Reactions Analysis

Reactions: Sunirine participates in various chemical reactions typical for alkaloids:

  1. Acid-Base Reactions: Due to its basic nitrogen atom, Sunirine can form salts with acids.
  2. Oxidation-Reduction Reactions: It can undergo oxidation to form more complex derivatives or reduction to yield simpler compounds.
  3. Substitution Reactions: The presence of functional groups allows for substitution reactions that modify its structure for enhanced activity.

Technical Details

The reaction conditions (temperature, solvent, catalysts) significantly influence the outcomes and yields of these reactions.

Mechanism of Action

Sunirine's mechanism of action primarily involves interaction with biological targets such as receptors or enzymes:

  1. Receptor Binding: Sunirine may bind to specific receptors in the nervous system, influencing neurotransmitter activity.
  2. Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Data

Studies have indicated that Sunirine exhibits significant activity at low concentrations, highlighting its potential as a pharmacologically active compound.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: Approximately 120-125 °C.

Chemical Properties:

  • Stability: Generally stable under standard conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents and acids.

Relevant Data

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to analyze the purity and structural integrity of Sunirine.

Applications

Sunirine has numerous scientific uses:

  1. Pharmaceuticals: It is being researched for its potential therapeutic effects against various diseases due to its bioactive properties.
  2. Agriculture: Investigations into its use as a natural pesticide or growth enhancer are ongoing.
  3. Biotechnology: Its unique properties make it a candidate for biotechnological applications in drug development and synthesis.
Introduction to Novel Antibody-Drug Conjugate Therapeutics

Rationale for Targeted Therapy Development in Hematologic Malignancies

Hematologic malignancies, including acute myeloid leukemia and acute lymphoblastic leukemia, present significant therapeutic challenges due to their molecular heterogeneity and frequent relapse after conventional chemotherapy. Targeted therapies aim to overcome these limitations by selectively delivering cytotoxic agents to malignant cells while sparing healthy tissues. The interleukin-3 receptor alpha subunit (CD123) has emerged as a compelling therapeutic target due to its overexpression on leukemic blasts and leukemic stem cells across diverse hematologic malignancies. Unlike normal hematopoietic stem cells, which exhibit minimal CD123 expression, malignant cells in acute myeloid leukemia demonstrate 10- to 100-fold higher surface density of this receptor, creating a therapeutic window for antibody-based approaches [1] [6].

CD123-directed therapeutics represent a paradigm shift in leukemia management. Research has established that CD123 expression varies significantly among leukemia subtypes. In B-lineage acute lymphoblastic leukemia, messenger RNA and protein expression levels are markedly elevated compared to T-lineage counterparts, with hyperdiploid and KMT2A-rearranged subtypes showing the highest expression levels [6]. This differential expression pattern provides a molecular rationale for developing CD123-targeted agents, particularly for refractory cases where conventional therapies have failed. The biological significance of CD123 extends beyond a surface marker, as it participates in interleukin-3-mediated signaling pathways that promote leukemic cell survival and proliferation, further validating its therapeutic relevance [6].

Historical Context of Indolinobenzodiazepine Pseudodimer Payloads

The development of indolinobenzodiazepine pseudodimers represents a strategic advancement in DNA-interactive payloads for antibody-drug conjugates. These synthetic cytotoxic agents evolved from earlier pyrrolobenzodiazepine dimers but feature distinct molecular architecture and mechanism of action. Indolinobenzodiazepine pseudodimers contain a single imine moiety capable of covalent DNA alkylation, unlike pyrrolobenzodiazepine dimers that possess two imine groups enabling DNA cross-linking [3]. This structural difference translates to significant mechanistic advantages: indolinobenzodiazepine pseudodimers alkylate guanine residues at the N2 position in the DNA minor groove without inducing interstrand cross-links, thereby maintaining potent cytotoxicity while potentially reducing the risk of secondary malignancies associated with cross-linking agents [3].

The molecular design of sunirine (DGN549), the payload component of pivekimab sunirine, exemplifies progressive optimization of this class. Biochemical studies utilizing enzyme-linked immunosorbent assay-based methodologies have demonstrated that the monoimine structure of sunirine forms exceptionally stable adducts with DNA through a dual mechanism: initial non-covalent interaction with the DNA minor groove followed by covalent bond formation between the imine moiety and the exocyclic 2-amino group of guanine [3]. This binding mechanism persists at sub-nanomolar concentrations, explaining the payload's exceptional potency. The payload's stability profile was further enhanced through strategic molecular engineering to prevent premature release in circulation while ensuring efficient intracellular release upon antibody internalization [1] [3].

Table 1: Evolution of DNA-Interactive Payloads for Antibody-Drug Conjugates

Payload ClassRepresentative AgentsDNA Interaction MechanismStructural Features
Pyrrolobenzodiazepine DimersTalirine, TesirineDNA cross-linking via two imine groupsBicyclic tetrahydropyrrolo[2,1-c][1,4]benzodiazepine
Indolinobenzodiazepine PseudodimersSunirine (DGN549)Alkylation via monoimine groupBicyclic indolo[2,1-c][1,4]benzodiazepine with sulfonic acid group
AnthracyclinesDoxorubicin derivativesDNA intercalation and topoisomerase inhibitionTetracyclic anthracenedione

The structural complexity of sunirine (molecular formula: C₆₀H₆₃N₉O₁₅S; molecular weight: 1182.3 g/mol) required innovative conjugation strategies. Sunirine is typically conjugated to the anti-CD123 monoclonal antibody (G4723A) through a cleavable linker system at a drug-to-antibody ratio of approximately 1.8, balancing potency with conjugate stability [1] [6]. The payload's molecular architecture includes methoxy substitutions at positions 8 and 9, a sulfonic acid group enhancing solubility, and a maleimidocaproyl-valine-alanine dipeptide linker attachment point that facilitates enzymatic cleavage by cathepsins within lysosomal compartments [5] [6].

Research Objectives for Sunirine-Based Therapeutic Agents

The primary research objectives for sunirine-based therapeutics focus on three strategic domains: efficacy optimization, mechanistic elucidation, and disease expansion. Initial phase 1/2 clinical investigations established the recommended phase 2 dose (0.045 mg/kg administered once every 3 weeks) for monotherapy in relapsed/refractory acute myeloid leukemia based on dose-escalation studies involving 91 participants across multiple institutions [1]. This dosing regimen demonstrated a 21% overall response rate and 17% composite complete remission rate while maintaining pharmacologically relevant drug exposure [1].

Preclinical research objectives have prioritized combination strategies to overcome therapeutic resistance. Investigations in acute myeloid leukemia xenograft models revealed synergistic activity when sunirine-based antibody-drug conjugates were combined with hypomethylating agents (azacitidine) and B-cell lymphoma-2 inhibitors (venetoclax). This synergy is mechanistically grounded in complementary pathways: sunirine induces DNA alkylation damage while azacitidine modifies DNA methylation patterns and venetoclax disrupts mitochondrial apoptosis regulation . These findings directly informed the design of an ongoing phase 1b/2 clinical trial evaluating triplet therapy (pivekimab sunirine + azacitidine + venetoclax) in CD123-positive acute myeloid leukemia patients .

Table 2: Molecular Characteristics of Sunirine (DGN549)

CharacteristicSpecificationAnalytical Method
Molecular FormulaC₆₀H₆₃N₉O₁₅SHigh-resolution mass spectrometry
Molecular Weight1182.3 g/molMass spectrometry
IUPAC Name(12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonic acidIUPAC nomenclature
Canonical SMILESCC@@HNC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=OChemical structure analysis

Disease expansion represents a critical research frontier, particularly for pediatric acute lymphoblastic leukemia. Comprehensive evaluation across 39 patient-derived xenograft models demonstrated significant in vivo efficacy of pivekimab sunirine against B-lineage acute lymphoblastic leukemia, with median event-free survival extending to 57.2 days compared to controls [6]. Notably, efficacy correlated with antibody internalization capability rather than absolute CD123 expression levels, as a subset of CD123-high acute lymphoblastic leukemia models exhibited resistance due to impaired antibody internalization [6]. This finding has redirected research objectives toward developing predictive biomarkers beyond simple CD123 quantification, focusing instead on internalization efficiency and post-internalization trafficking pathways. Additional investigations are exploring sunirine-based conjugates in blastic plasmacytoid dendritic cell neoplasm and other CD123-positive malignancies where interleukin-3 receptor signaling drives pathogenesis [1] [6].

Table 3: Preclinical Research Findings for Sunirine-Based Therapeutics

Research DomainExperimental ModelKey FindingsImplications
Monotherapy Efficacy68 relapsed/refractory acute myeloid leukemia patients (phase 1/2 trial)21% overall response rate at recommended phase 2 doseEstablished clinical proof-of-concept for CD123 targeting
Combination TherapyAcute myeloid leukemia xenograft modelsSynergy with azacitidine and venetoclaxRationale for ongoing triplet therapy clinical trial
Disease Expansion39 pediatric acute lymphoblastic leukemia patient-derived xenografts57.2 day median event-free survival in B-lineage acute lymphoblastic leukemiaSupports clinical translation for pediatric B-acute lymphoblastic leukemia
Resistance MechanismsInternalization-defective acute lymphoblastic leukemia modelsResistance despite high CD123 expressionHighlights need for internalization efficiency biomarkers

Future research objectives prioritize payload optimization through structure-activity relationship studies exploring modifications to the indolinobenzodiazepine core. Investigations focus on enhancing DNA-binding affinity while modulating efflux pump susceptibility, potentially improving activity against multidrug-resistant malignancies. Complementary objectives include developing next-generation conjugates with alternative CD123-targeting antibodies exhibiting improved internalization kinetics and reduced Fc-mediated offtarget effects [6]. These multifaceted research directions collectively aim to expand the therapeutic utility of sunirine-based conjugates across the spectrum of CD123-positive hematologic malignancies.

Properties

CAS Number

2058075-35-5

Product Name

Sunirine

IUPAC Name

(12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonic acid

Molecular Formula

C60H63N9O15S

Molecular Weight

1182.3 g/mol

InChI

InChI=1S/C60H63N9O15S/c1-33(63-53(71)16-10-9-15-52(70)61-19-20-67-54(72)17-18-55(67)73)56(74)64-34(2)57(75)65-39-22-35(31-83-50-28-43-41(26-48(50)81-3)59(76)68-40(30-62-43)24-37-11-5-7-13-45(37)68)21-36(23-39)32-84-51-29-44-42(27-49(51)82-4)60(77)69-46-14-8-6-12-38(46)25-47(69)58(66-44)85(78,79)80/h5-8,11-14,17-18,21-23,26-29,33-34,40,47,58,62,66H,9-10,15-16,19-20,24-25,30-32H2,1-4H3,(H,61,70)(H,63,71)(H,64,74)(H,65,75)(H,78,79,80)/t33-,34-,40-,47-,58-/m0/s1

InChI Key

ULMLCLUWGHVNGG-ZVGXFVMESA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N[C@H]([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.